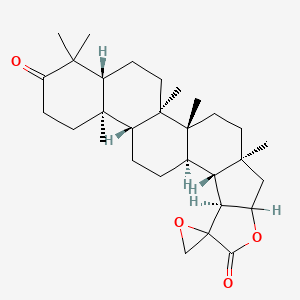

20,29-Epoxy-3-oxolupan-30,21alpha-olide

Beschreibung

20,29-Epoxy-3-oxolupan-30,21alpha-olide (referred to hereafter as Compound 2) is a triterpenoid lactone belonging to the lupane class. It was first isolated from the stem bark of Kokoona ochracea alongside its structural analogs, ochraceolides A and C . The compound features a unique 20,29-epoxy group and a 3-oxo substituent on the lupane skeleton, with lactone rings spanning C-30 and C-21α (Figure 1). Its molecular formula is C₃₀H₄₄O₆, as determined via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity: Compound 2 demonstrated weak cytotoxic activity against murine leukemia P-388 cells (ED₅₀ = 7.8 µg/mL) and human oral epidermoid carcinoma KB-3 cells (ED₅₀ = 5.2 µg/mL) but showed negligible effects on other human cancer cell lines (ED₅₀ >20 µg/mL) . This contrasts sharply with its analogs, ochraceolides A and C, which exhibit stronger cytotoxicity (see Table 1).

Eigenschaften

CAS-Nummer |

138913-62-9 |

|---|---|

Molekularformel |

C30H44O4 |

Molekulargewicht |

468.7 g/mol |

IUPAC-Name |

(1R,2R,5R,10R,11R,14R,15S,16S,22S)-1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione |

InChI |

InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3/t17-,18?,19+,20-,22+,23-,26+,27+,28-,29-,30?/m1/s1 |

InChI-Schlüssel |

BSKDFVKLMLKTPZ-UCWNXWIKSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C45CO5)CC[C@H]6[C@]3(CC[C@@H]7[C@@]6(CCC(=O)C7(C)C)C)C)C |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

20,29-epoxy-3-oxolupan-30,21alpha-olide ochraceolide B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of lupane lactones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Compound 2 with its closest analogs:

Table 1: Key Structural Features and Cytotoxic Activity of Lupane Lactones

Key Observations:

Epoxy Group Position: Compound 2’s 20,29-epoxy group reduces cytotoxicity compared to ochraceolide A (Δ²⁰(²⁹) double bond). The epoxy moiety likely restricts conformational flexibility, impairing interactions with cellular targets . In contrast, 6,7-epoxy-3,5,20-trihydroxy-1-oxowitha-24-enolide (a withanolide) features an epoxy group at C-6/C-7 and a δ-lactone, which may confer distinct bioactivity, though data are lacking .

Oxo Group Modifications :

Pharmacological Implications

- Structure-Activity Relationship (SAR): The presence of a Δ²⁰(²⁹) double bond (ochraceolide A) correlates with higher cytotoxicity than epoxy or dioxo modifications. This aligns with studies showing that planar, unsaturated triterpenoids better intercalate into lipid bilayers or enzyme active sites .

- Epoxy vs. Lactone Stability : The 20,29-epoxy group in Compound 2 may confer metabolic stability compared to lactone-ring-containing analogs, though this requires further pharmacokinetic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.